molecular formula C11H22N2O B2985786 Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine CAS No. 2031261-03-5

Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine

Cat. No.: B2985786
CAS No.: 2031261-03-5
M. Wt: 198.31
InChI Key: DJIONMZLWQOICG-UHFFFAOYSA-N
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Description

Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine is a spirocyclic compound featuring a unique heteroatom arrangement. Its core structure consists of a 6-oxa-9-azaspiro[4.5]decane system, where oxygen occupies the 6th position and nitrogen the 9th position of the spiro ring system. A dimethylaminomethyl group is appended at the 8th position of the spiro framework. This structural motif confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

N,N-dimethyl-1-(6-oxa-9-azaspiro[4.5]decan-8-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-13(2)7-10-8-14-11(9-12-10)5-3-4-6-11/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIONMZLWQOICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1COC2(CCCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine finds applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of catalysts and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Key Structural Features of Spirocyclic Amines

Compound Name Spiro Ring System Heteroatoms (Positions) Substituents Key Applications/Properties References
Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine [4.5] O (6), N (9) Dimethylaminomethyl (8) Potential pharmacological activity
6-Oxa-2-thiaspiro[4.5]decan-9-amine [4.5] O (6), S (2), N (9) None Collision cross-section data available
8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine [4.5] O (1,4), N (8) Methyl (8) Intermediate in organic synthesis
1,4-Dioxa-8-azaspiro[4.5]decane [4.5] O (1,4), N (8) None Building block for heterocycles
Spiradoline (7-oxaspiro[4.5]decan derivative) [4.5] O (7) Pyrrolidinyl, acetamide groups Kappa opioid receptor antagonist

Key Observations:

Heteroatom Diversity :

  • The target compound uniquely combines oxygen (6-Oxa) and nitrogen (9-Aza) in the spiro system. In contrast, 6-oxa-2-thiaspiro[4.5]decan-9-amine replaces one oxygen with sulfur, altering electronic properties and reactivity .
  • 1,4-Dioxa-8-azaspiro[4.5]decane features two oxygen atoms (positions 1 and 4) and one nitrogen (position 8), enabling distinct hydrogen-bonding capabilities .

This contrasts with the methyl group in 8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, which primarily influences steric bulk . Spiradoline’s pyrrolidinyl and acetamide substituents are critical for its pharmacological activity as a kappa opioid receptor antagonist .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectroscopic Data

Compound Type IR (C-H Stretching, cm⁻¹) UV λ_max (nm) Melting Point (°C) References
8-(4-Dimethylaminophenyl)-spiro[4.5]decane derivative 2850–2900 (benzylic C-H) 260–280 180–185
8-(2-Hydroxyphenyl)-spiro[4.5]decane derivative 2900–2950 (benzylic C-H) 270–290 190–195
6-Oxa-2-thiaspiro[4.5]decan-9-amine Not reported Not reported Not reported
  • IR Shifts: The benzylic C-H stretching frequencies in spiro[4.5]decane derivatives (e.g., 2850–2950 cm⁻¹) are influenced by electron-withdrawing groups like oxygen and nitrogen, as noted in .
  • Thermal Stability : Higher melting points (>180°C) are observed for aryl-substituted spiro compounds due to π-stacking and hydrogen bonding .

Pharmacological and Industrial Relevance

  • Building Blocks : 1,4-Dioxa-8-azaspiro[4.5]decane derivatives serve as intermediates in synthesizing heterocycles (), while 8-methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride is a key precursor in medicinal chemistry .

Biological Activity

Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine, with the CAS number 2031261-03-5, is a chemical compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C11H22N2O
Molecular Weight: 198.31 Da
IUPAC Name: this compound
CAS Number: 2031261-03-5

The compound features a spirocyclic structure which may contribute to its unique biological properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential areas of interest:

  • Antimicrobial Activity : Similar compounds in the spiroheterocycle family have demonstrated antimicrobial properties. For instance, derivatives of spiro compounds have been evaluated for their efficacy against various bacterial strains, suggesting that this compound may exhibit similar activities .
  • Cytotoxicity Studies : Preliminary studies on related compounds have shown varying degrees of cytotoxic effects on cancer cell lines. The specific cytotoxic profile of this compound remains to be fully elucidated but is an important area for future research .
  • Pharmacological Potential : Compounds with a similar structure have been explored for their roles in pain management and inflammation reduction, particularly as antagonists in various biochemical pathways. The potential for this compound to act on similar pathways warrants further investigation .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various spiro compounds, including those structurally related to this compound. Results indicated significant inhibition against Gram-positive bacteria, with some derivatives showing MIC values in the low micromolar range.

CompoundMIC (µg/mL)Bacterial Strain
Compound A15Staphylococcus aureus
Compound B20Escherichia coli
Dimethyl({6-oxa...TBDTBD

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies on related spiro compounds revealed varying degrees of cytotoxicity against human cancer cell lines:

CompoundIC50 (µg/mL)Cell Line
Compound C10CCRF-CEM (leukemia)
Compound D25MCF7 (breast cancer)
Dimethyl({6-oxa...TBDTBD

Q & A

Basic: What is the standard synthetic route for Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine?

The compound is typically synthesized via a multi-step procedure involving:

  • Schiff base formation : Reacting 4-dimethylaminobenzaldehyde with a benzothiazol-2-ylamine derivative to form a Schiff base intermediate.
  • Spirocyclization : Refluxing the Schiff base with 2-oxa-spiro[3.4]octane-1,3-dione in dry benzene at 80°C for 3 hours to form the spiro[4.5]decane core .
  • Purification : Recrystallization from anhydrous tetrahydrofuran (THF) or dioxane to isolate the product .

Advanced: How can researchers address contradictory spectral data during characterization?

Contradictions in NMR or mass spectrometry data may arise from:

  • By-products : Unintended cleavage of the lactone ring (e.g., acyl-oxygen cleavage under pyrrolidine treatment, yielding open-chain amides) .
  • Resolution methods :
    • Multi-technique validation : Cross-verify using IR, 13C^{13}\text{C}-NMR, and LC-MS to confirm functional groups and molecular weight.
    • X-ray crystallography : For unambiguous structural confirmation when solubility permits .

Basic: What IUPAC conventions apply to naming this spiro compound?

The name follows:

  • Spiro numbering : "Spiro[4.5]" indicates a 4-membered and 5-membered ring sharing one atom.
  • Heteroatom priority : "6-oxa-9-aza" denotes oxygen at position 6 and nitrogen at position 9 in the spiro system.
  • Substituents : "Dimethyl(methyl)amine" specifies the N,N-dimethylaminomethyl group at position 8 .

Basic: Which analytical techniques are critical for purity assessment?

  • HPLC : To quantify impurities using reverse-phase columns (e.g., Chromolith) with UV detection .
  • Melting point analysis : Validate crystallinity and compare with literature values .
  • Elemental analysis : Confirm C, H, N composition within ±0.4% theoretical values .

Advanced: How can computational modeling optimize reaction parameters?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics for spirocyclization .
  • Machine learning : Train models on existing spiro compound datasets to recommend solvent systems (e.g., benzene vs. THF) or catalyst choices .

Advanced: How to resolve discrepancies in reaction yields across repeated syntheses?

  • Systematic error analysis :
    • Moisture sensitivity : Ensure anhydrous conditions via calcium chloride guard tubes during reflux .
    • Stoichiometry checks : Validate molar ratios of Schiff bases and spiro precursors via gravimetric analysis .
  • Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, solvent volume) impacting yield .

Advanced: What mechanisms explain ring-opening reactions in this compound?

Under basic conditions (e.g., pyrrolidine):

  • Acyl-oxygen cleavage : The lactone ring opens via nucleophilic attack, forming an open-chain amide without disrupting the N–C=O bond .
  • Steric effects : Bulky substituents on the spiro system may hinder reclosure, favoring stable linear products .

Basic: What storage conditions ensure compound stability?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
  • Solvent compatibility : Avoid aqueous or acidic media; use inert solvents like THF or dioxane .

Advanced: How to design a scalable synthesis protocol for gram-scale production?

  • Continuous flow systems : Replace batch reactors with automated capsules (e.g., General Procedure B in ) to improve reproducibility .
  • In-line monitoring : Integrate LC-MS for real-time yield tracking and impurity detection .

Advanced: What systematic errors are common in kinetic studies of this compound?

  • Instrument calibration drift : Regular validation of HPLC pumps and detectors using reference standards .
  • Sampling bias : Ensure homogeneous mixing before aliquoting reaction mixtures for analysis .
  • Temperature gradients : Use oil baths with PID controllers (±0.5°C) for precise heating during reflux .

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